1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea
Description
1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a pyrazine core substituted with a furan-3-yl group and a thiophen-2-yl moiety. The pyrazine ring (a six-membered heterocycle with nitrogen atoms at positions 1 and 4) provides a planar, electron-deficient aromatic system, while the furan and thiophene groups contribute electron-rich aromatic character. This compound’s structural uniqueness lies in the fusion of these heterocycles, which may influence its physicochemical properties, stability, and bioactivity .
Properties
IUPAC Name |
1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-14(18-12-2-1-7-21-12)17-8-11-13(16-5-4-15-11)10-3-6-20-9-10/h1-7,9H,8H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLOJNHUEFCOTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrazine vs. Pyrimidine : Pyrimidine-based analogs (e.g., 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol) feature nitrogen atoms at positions 1 and 3, altering electronic properties and hydrogen-bonding capacity compared to pyrazine .
- Piperazine Derivatives : Compounds like 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one incorporate a piperazine ring, enhancing solubility due to its basicity, unlike the neutral pyrazine core in the target compound .
Substituent Analysis
- Thiophene vs. Benzofuran : Thiophene (in the target) offers metabolic stability compared to benzofuran (in pyrimidine analogs), which may undergo oxidative degradation .
- Electron-Withdrawing Groups (EWGs) : Analogs such as 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea contain EWGs (Cl, CF₃), improving binding affinity but reducing solubility compared to the electron-rich furan-thiophene system in the target .
Table 1: Structural Comparison
Solubility and Stability
- Solubility : Pyrazine’s moderate polarity and urea’s H-bonding capacity likely confer better aqueous solubility than purely aromatic analogs but lower than piperazine derivatives .
- Metabolic Stability : Thiophene’s resistance to oxidation compared to furan may improve in vivo stability, though S-oxidation remains a concern .
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